molecular formula C9H8Cl2O3S B14432391 1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene CAS No. 76927-95-2

1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene

Cat. No.: B14432391
CAS No.: 76927-95-2
M. Wt: 267.13 g/mol
InChI Key: JBCIVNYJNCEOKU-UHFFFAOYSA-N
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Description

1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene is an organic compound characterized by the presence of a dichloroethenesulfonyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

    Substitution: The dichloroethenesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfoxide, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene exerts its effects involves the interaction of the dichloroethenesulfonyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby affecting various biochemical pathways.

Properties

CAS No.

76927-95-2

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.13 g/mol

IUPAC Name

1-(2,2-dichloroethenylsulfonyl)-4-methoxybenzene

InChI

InChI=1S/C9H8Cl2O3S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-6H,1H3

InChI Key

JBCIVNYJNCEOKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl

Origin of Product

United States

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